molecular formula C9H8BrNO2 B1501596 6-Bromo-4-méthyl-1,4-benzoxazin-3-one CAS No. 24036-47-3

6-Bromo-4-méthyl-1,4-benzoxazin-3-one

Numéro de catalogue: B1501596
Numéro CAS: 24036-47-3
Poids moléculaire: 242.07 g/mol
Clé InChI: PXVXLTXGIDUXBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-4-methyl-1,4-benzoxazin-3-one is a chemical compound with the empirical formula C8H6BrNO2 . It is used as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .


Synthesis Analysis

The synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one involves several steps. After washing with water, the mixture is extracted several times with CHCl3. The combined extracts are then dried over anhydrous Na2SO4 and evaporated in a vacuum to obtain a white solid product .


Molecular Structure Analysis

The molecular weight of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is 228.04 . Its SMILES string is Brc1ccc2OCC(=O)Nc2c1, and its InChI key is UQCFMEFQBSYDHY-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

6-Bromo-4-methyl-1,4-benzoxazin-3-one is a solid with a melting point of 220-225 °C . It appears as an off-white to tan solid .

Mécanisme D'action

Target of Action

The primary target of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is the enzyme renin . Renin is a protein and enzyme secreted by the kidneys that participates in the body’s renin-angiotensin system (RAS) that mediates extracellular volume (i.e., that of the blood plasma, lymph and interstitial fluid), and arterial vasoconstriction. Thus, it regulates the body’s mean arterial blood pressure.

Mode of Action

6-Bromo-4-methyl-1,4-benzoxazin-3-one inhibits the action of renin . By inhibiting this enzyme, it prevents the conversion of angiotensinogen, a hormone produced by the liver, to angiotensin I. Without the production of angiotensin I, the entire cascade of events leading to the production of angiotensin II is stopped. Angiotensin II is a potent vasoconstrictor, so its absence leads to a decrease in blood pressure.

Biochemical Pathways

The compound affects the renin-angiotensin system (RAS) pathway . The RAS pathway is a hormone system that regulates blood pressure and fluid balance. When this pathway is disrupted, it leads to a decrease in angiotensin II, which in turn reduces vasoconstriction and aldosterone production. This results in a decrease in blood pressure and an increase in fluid excretion, which can help manage conditions like hypertension.

Pharmacokinetics

Compounds with a 2-methyl-2-aryl substitution pattern, like 6-bromo-4-methyl-1,4-benzoxazin-3-one, generally exhibit good permeability, solubility, and metabolic stability . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The result of the action of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is a decrease in blood pressure . By inhibiting the production of angiotensin II, a potent vasoconstrictor, the compound causes vasodilation, or the widening of blood vessels. This leads to a decrease in vascular resistance, which lowers blood pressure.

Safety and Hazards

This compound is harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Analyse Biochimique

Biochemical Properties

6-Bromo-4-methyl-1,4-benzoxazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule renin inhibitors . The nature of these interactions involves binding to specific active sites on enzymes, thereby modulating their activity.

Cellular Effects

The effects of 6-Bromo-4-methyl-1,4-benzoxazin-3-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain enzymes, leading to altered metabolic pathways and changes in gene expression . These effects can result in modifications to cellular growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 6-Bromo-4-methyl-1,4-benzoxazin-3-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, thereby blocking their activity and leading to downstream effects on cellular processes . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-4-methyl-1,4-benzoxazin-3-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 6-Bromo-4-methyl-1,4-benzoxazin-3-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response. Toxicity studies have indicated that excessive doses can cause significant cellular damage and organ toxicity.

Metabolic Pathways

6-Bromo-4-methyl-1,4-benzoxazin-3-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 6-Bromo-4-methyl-1,4-benzoxazin-3-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these aspects for effective drug development.

Subcellular Localization

6-Bromo-4-methyl-1,4-benzoxazin-3-one exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.

Propriétés

IUPAC Name

6-bromo-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVXLTXGIDUXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682426
Record name 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24036-47-3
Record name 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To sodium hydride (63 mg) in DMF (3 mL) under an atmosphere of nitrogen was added 6-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one (0.3 g) and the mixture was stirred at room temperature for 1 h. Methyl iodide (0.123 mL) was added and the mixture was stirred overnight at room temperature. The mixture was poured onto ice/water and extracted into ethyl acetate (×2). The ethyl acetate was washed with water (×3), dried and the solvent was evaporated. The resulting material was purified by chromatography on silica eluting with 10% ethyl acetate/isohexane to afford the sub-titled compound (299 mg).
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.123 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydride (0.10 g, 2.6 mmol) was added to a solution of 6-bromo-2H-1,4-benzoxazin-3(4H)-one (0.49 g, 2.1 mmol) in N,N-dimethylformamide (3 mL) under nitrogen. After the mixture was stirred at r.t. for 10 min, methyl iodide (0.27 mL, 4.3 mmol) was added. The reaction mixture was stirred at r.t. for 1 h. Then 10 mL of water was added to the mixture, and a white precipitate was removed by filtration, washed with water, and dried under vacuum to afford the product which was directly used in next step reaction without further purification. LCMS (M+H)+=242.2/244.2.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-methyl-1,4-benzoxazin-3-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-methyl-1,4-benzoxazin-3-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-methyl-1,4-benzoxazin-3-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-methyl-1,4-benzoxazin-3-one
Reactant of Route 5
6-Bromo-4-methyl-1,4-benzoxazin-3-one
Reactant of Route 6
6-Bromo-4-methyl-1,4-benzoxazin-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.